REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([Cl:10])=[CH:5][C:4]=1[NH2:11].[C:12](O)(=[O:16])[C:13](O)=[O:14].Cl>>[Cl:10][C:6]1[CH:5]=[C:4]2[C:3](=[CH:8][C:7]=1[CH3:9])[NH:2][C:13](=[O:14])[C:12](=[O:16])[NH:11]2 |f:0.1|
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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Cl.NC1=C(C=C(C(=C1)C)Cl)N
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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C(C(=O)O)(=O)O
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Name
|
|
Quantity
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49 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4.5 hours
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Duration
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4.5 h
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Type
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TEMPERATURE
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Details
|
After cooling the solid precipitate
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Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
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washed well with water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2NC(C(NC2=CC1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |